molecular formula C12H15ClO B7991130 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol

1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol

Cat. No.: B7991130
M. Wt: 210.70 g/mol
InChI Key: JIRVVZCPLXPMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a chloro-substituted aromatic ring and an alcohol functional group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol typically involves the reaction of 4-chloro-3,5-dimethylphenyl derivatives with appropriate butenyl precursors. One common method is the hydroboration-oxidation of 4-chloro-3,5-dimethylphenylbut-3-ene, where the hydroboration step introduces the hydroxyl group at the terminal position of the butenyl chain .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol is unique due to its combination of a chloro-substituted aromatic ring and a butenyl chain with a terminal hydroxyl group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h4,6-7,11,14H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRVVZCPLXPMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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